molecular formula C21H24N4O2 B2710216 N-(2-ethoxyphenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 899965-15-2

N-(2-ethoxyphenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2710216
CAS No.: 899965-15-2
M. Wt: 364.449
InChI Key: SQPNWLYCNVMEOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethoxyphenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be formed through a between an azide and an alkyne. This reaction is usually catalyzed by copper(I) ions under mild conditions.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium azide in DMF (dimethylformamide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways involved in these diseases.

    Agriculture: It has been explored as a potential pesticide or herbicide due to its ability to interfere with the growth and development of certain pests and weeds.

    Materials Science: The compound has been investigated for its potential use in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit enzymes such as cyclooxygenase (COX) or matrix metalloproteinases (MMPs), leading to reduced inflammation or tumor growth.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethoxyphenyl)-1-(4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
  • N-(2-methoxyphenyl)-1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Uniqueness

N-(2-ethoxyphenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(2-ethoxyphenyl)-5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c1-5-27-19-9-7-6-8-18(19)22-21(26)20-15(4)25(24-23-20)17-12-10-16(11-13-17)14(2)3/h6-14H,5H2,1-4H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQPNWLYCNVMEOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.